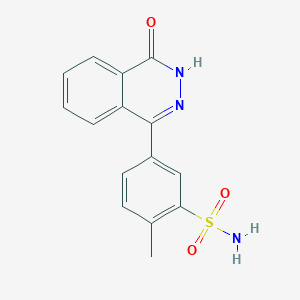

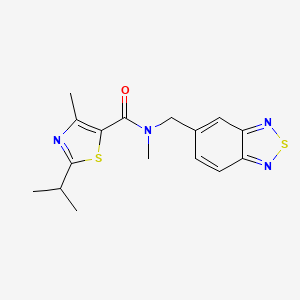

N-(4-ethoxyphenyl)-4-methyl-2-quinolinamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The description of a chemical compound typically includes its IUPAC name, common names, and structural formula. It may also include its uses and applications in various fields such as medicine, industry, or research .

Synthesis Analysis

The synthesis analysis involves understanding the chemical reactions used to create the compound. This includes the reactants used, the conditions under which the reaction occurs (such as temperature and pressure), and the yield of the product .Molecular Structure Analysis

Molecular structure analysis involves understanding the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the conditions needed for the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, chemical stability, and reactivity .Applications De Recherche Scientifique

Comprehensive Analysis of N-(4-ethoxyphenyl)-4-methyl-2-quinolinamine Applications

N-(4-ethoxyphenyl)-4-methyl-2-quinolinamine is a compound with a variety of applications in scientific research. Below is a detailed analysis of six unique applications, each within its own dedicated section.

Synthesis of β-Lactam Antibiotics: The compound serves as a precursor in the synthesis of β-lactam antibiotics . These antibiotics are crucial in the medical field for their efficacy against a broad range of bacteria. The N-(4-ethoxyphenyl) group can be oxidatively removed by ceric ammonium nitrate to yield N-dearylated 2-azetidinones, which are key intermediates in the production of various β-lactam antibiotics .

Antioxidant Activity: Research indicates that derivatives of N-(4-ethoxyphenyl)-4-methyl-2-quinolinamine may exhibit antioxidant properties . Antioxidants are important for protecting cells from damage caused by free radicals and reactive oxygen species, and they have applications ranging from food preservation to skincare .

Antimicrobial Efficacy: The antimicrobial efficacy of this compound and its derivatives is another area of interest. They can be used to combat microbial infections, and their effectiveness against various strains of bacteria and fungi makes them valuable for developing new treatments .

Molecular Docking Studies: N-(4-ethoxyphenyl)-4-methyl-2-quinolinamine can be used in molecular docking studies to predict the orientation of a molecule to a protein’s active site. This application is significant in drug design and discovery, helping researchers understand drug-receptor interactions .

Internal Standards for Chromatography: In chromatographic analysis, especially in the determination of drug levels in tissues, this compound can act as an internal standard . It helps in the accurate quantification of drugs and their metabolites, which is essential for pre-clinical trials and pharmacokinetic studies .

Protective Group Chemistry: The compound’s role in protective group chemistry is noteworthy. It can be used to protect amide-NH groups during chemical reactions, which is a critical step in synthesizing complex molecules. The protective group can be later removed without affecting the rest of the molecule .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-(4-ethoxyphenyl)-4-methylquinolin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O/c1-3-21-15-10-8-14(9-11-15)19-18-12-13(2)16-6-4-5-7-17(16)20-18/h4-12H,3H2,1-2H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEWSMMGVDHTULF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC2=NC3=CC=CC=C3C(=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49649619 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-isopropyl-4H-1,2,4-triazol-3-yl)methyl]-3-(trifluoromethyl)pyridin-2(1H)-one](/img/structure/B5642088.png)

![1-{[3-(3-methylbutyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B5642102.png)

![2-(4-fluorophenyl)-N-methyl-N-[(5-methyl-2-furyl)methyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5642104.png)

![[(3aS*,10aS*)-2-[(2-fluorophenyl)acetyl]-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrol-10a(10H)-yl]methanol](/img/structure/B5642111.png)

![N-{rel-(3R,4S)-4-cyclopropyl-1-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-3-pyrrolidinyl}-2-(methylthio)acetamide hydrochloride](/img/structure/B5642137.png)

![N-cyclohexyl-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B5642153.png)

![1-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-4-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5642159.png)

![(4S)-3-{2-oxo-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]ethyl}-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B5642160.png)

![3-(ethoxymethyl)-1-methyl-5-[2-(methylthio)phenyl]-1H-1,2,4-triazole](/img/structure/B5642167.png)